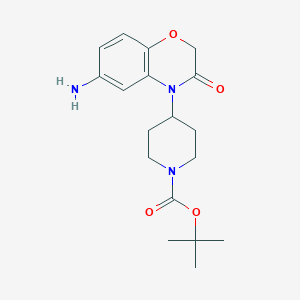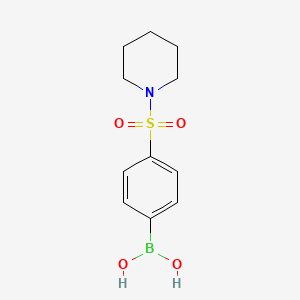
4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Vue d'ensemble
Description
“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4S . It has a molecular weight of 269.13 . It is supplied by eMolecules and is available in a 1g quantity .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is 1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
1. Enrichment of cis-diol containing molecules
- Summary of the application : Phenylboronic acid (PBA) functionalized polymers are used for the enrichment of cis-diol containing molecules. These molecules include nucleosides, catechols, saccharides, and glycoproteins .
- Methods of application : The PBA-functionalized polymers are synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach .
- Results or outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
2. Design of Glucose-Sensitive Hydrogels
- Summary of the application : Phenylboronic acid-based glucose-sensitive hydrogels are being developed for the controlled release of hypoglycemic drugs such as insulin .
- Methods of application : The design of these hydrogels involves the use of dynamic covalent bonds. The mechanism by which the hypoglycemic drug release is achieved is through the sensitivity of these hydrogels to glucose .
- Results or outcomes : These hydrogels have shown promise in their self-healing capacity and their potential for use in insulin delivery systems .
3. Dihydrofolate Reductase (DHFR) Inhibitors
- Summary of the application : Sulfonamide derivatives, such as “4-(Piperidin-1-ylsulfonyl)phenylboronic acid”, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the synthesis of nucleotides and thus DNA. Inhibiting this enzyme can have antimicrobial and antitumor effects .
- Methods of application : The compounds are synthesized and then tested for their ability to inhibit DHFR in vitro .
- Results or outcomes : Some of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
4. Analytical Reagents
- Summary of the application : Compounds with acetamide linkage, such as “4-(Piperidin-1-ylsulfonyl)phenylboronic acid”, are useful as analytical reagents .
- Methods of application : The Lewis acid property of acetamides renders them useful in the preparation of a number of coordination complexes .
- Results or outcomes : These compounds have been used in various analytical applications, including the analysis of metal ions .
5. Antimicrobial and Antifungal Agents
- Summary of the application : Sulfonamides, such as “4-(Piperidin-1-ylsulfonyl)phenylboronic acid”, have been reported to show substantial in vitro and in vivo antimicrobial and antifungal activities .
- Methods of application : The compounds are synthesized and then tested for their antimicrobial and antifungal activities in vitro .
- Results or outcomes : Some of the synthesized compounds showed significant activity against various bacterial and fungal strains .
Safety And Hazards
Orientations Futures
As for future directions, while specific information for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is not available, research into sulfonamide derivatives continues due to their wide range of biological activities . These compounds have potential applications in the development of new antimicrobial and antitumor agents .
Propriétés
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEADZYHESCCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657278 | |
| Record name | [4-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
486422-58-6 | |
| Record name | [4-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
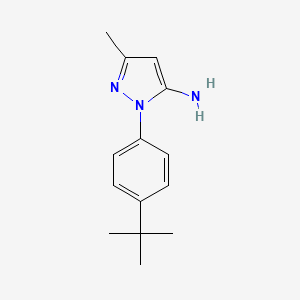
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
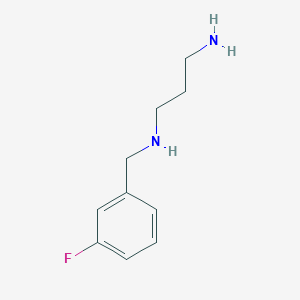
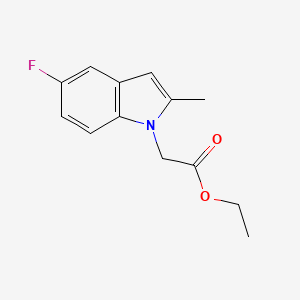
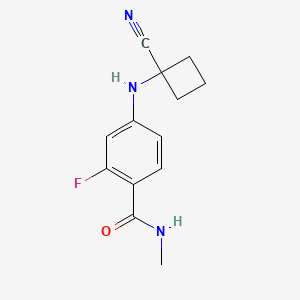
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)
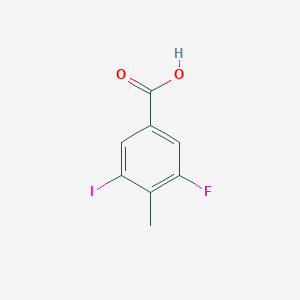
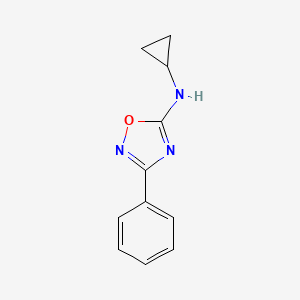
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)
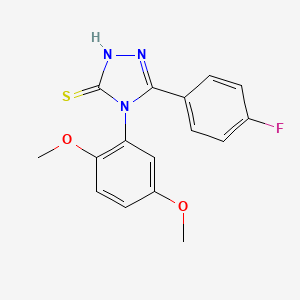
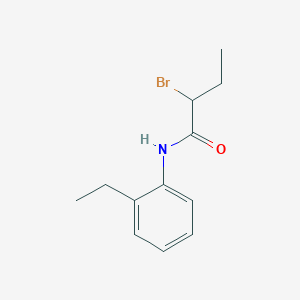
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
